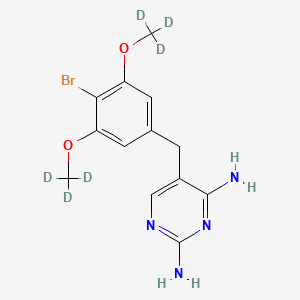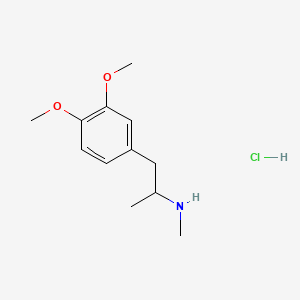
Gadopentetate de Monoméglumine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadopentetate Monomeglumine is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It is used to assist imaging of blood vessels and of inflamed or diseased tissue where the blood vessels become "leaky" . It is also used as a contrasting or imaging agent in MRI .
Molecular Structure Analysis
The empirical formula for Gadopentetate Monomeglumine is C7H17NO5 · C14H20GdN3O10, and it has a molecular weight of 742.79 .Chemical Reactions Analysis
Gadopentetate Monomeglumine has been studied for its potential in creating fluorescent Carbon Quantum Dots (CQDs) for use as a bimodal molecular imaging probe .Physical And Chemical Properties Analysis
Gadopentetate Monomeglumine has a molecular weight of 742.79 .Applications De Recherche Scientifique
Agent de Contraste pour Imagerie par Résonance Magnétique (IRM)
Le Gadopentetate de Monoméglumine est largement utilisé comme agent de contraste en IRM . Il améliore le contraste entre les tissus normaux et anormaux, ce qui permet aux radiologues de détecter plus facilement les anomalies. Il est particulièrement utile pour l'imagerie du cerveau et de la colonne vertébrale, où il peut aider à identifier les tumeurs, les inflammations ou les lésions nerveuses .
Imagerie Multimodale
Les chercheurs ont développé un nouveau type de point quantique de carbone biocompatible fonctionnalisé par des chélates de gadolinium(III) (appelés Gd(III)/CQDs) par pyrolyse en une seule étape de this compound . Ces Gd(III)/CQDs présentent une bonne réponse en résonance magnétique et des propriétés de photoluminescence, ce qui les rend très prometteurs pour être utilisés comme agents de contraste IRM/Imagerie par Fluorescence (FI) .
Etalon de Référence Pharmaceutique
Le this compound est utilisé comme étalon de référence dans les applications pharmaceutiques . Il aide à déterminer la force, la qualité, la pureté et l'identité dans divers tests et essais de la monographie USP-NF .
Synthèse de Points Quantiques de Carbone (CQDs)
Le this compound a été utilisé comme source de carbone et de gadolinium(III) dans la synthèse de Gd(III)/CQDs . Ces CQDs ont des diamètres compris entre 2 et 3 nm et peuvent être bien dispersés dans de l'eau déionisée, une solution tampon de phosphate-buffered saline ou un milieu de culture pour former une dispersion stable .
Bioimagerie
Le this compound a été utilisé dans la préparation de CDs dopés au Gd 3± (Gd 3±CQDs) comme sondes bimodales MR/FL . Ces sondes peuvent pénétrer dans les cellules et présenter une fluorescence verte (excitation à 488 nm), ce qui les rend très prometteuses pour être utilisées en bioimagerie
Mécanisme D'action
Target of Action
Gadopentetate Monomeglumine, also known as Gadopentetic acid, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are the protons in the body’s tissues .
Mode of Action
The mode of action of Gadopentetate Monomeglumine is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Biochemical Pathways
Instead, it influences the magnetic properties of water protons in the body, thereby enhancing the contrast in MRI scans .
Pharmacokinetics
The pharmacokinetics of intravenously administered Gadopentetate Monomeglumine in normal subjects conforms to a two-compartment open model with mean distribution and elimination half-lives . Gadopentetate is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .
Result of Action
The result of Gadopentetate Monomeglumine’s action is the enhancement of the contrast in MRI scans. This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .
Safety and Hazards
Gadopentetate Monomeglumine can cause a life-threatening condition in people with advanced kidney disease. It should not be administered to patients with kidney disease or those on dialysis . It is also associated with a risk of developing nephrogenic systemic fibrosis (NSF) in patients with acute or chronic severe renal insufficiency .
Analyse Biochimique
Biochemical Properties
Gadopentetate Monomeglumine plays a significant role in biochemical reactions. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are primarily based on proton density and proton relaxation dynamics .
Cellular Effects
Gadopentetate Monomeglumine has been reported to cause both acute and lasting neurotoxic effects when administered in high doses in a rat model . It can also cause serious side effects including hives, difficulty breathing, swelling of the face, lips, tongue, or throat, burning, itching, swelling, scaling, and tightening or hardening of the skin, muscle weakness, joint stiffness in arms, legs, or feet, deep bone pain in ribs or hips, trouble moving, skin redness or discoloration, little or no urinating, painful or difficult urination, swelling in feet or ankles, tiredness, shortness of breath, and swelling, bruising, redness, itching, burning, or skin changes where the injection was given .
Molecular Mechanism
The molecular mechanism of Gadopentetate Monomeglumine is based on its paramagnetic property, which reduces the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), Gadopentetate Monomeglumine enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .
Temporal Effects in Laboratory Settings
In laboratory settings, Gadopentetate Monomeglumine has been observed to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Dosage Effects in Animal Models
In animal models, high doses of Gadopentetate Monomeglumine have been reported to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .
Metabolic Pathways
Gadopentetate Monomeglumine is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection . It does not undergo any detectable biotransformation or decomposition .
Transport and Distribution
Gadopentetate Monomeglumine is transported and distributed within cells and tissues. It is usually administered as a salt of a complex of gadolinium with DTPA . When placed in a magnetic field, Gadopentetate Monomeglumine shortens the T1 and T2 relaxation times in tissues where it accumulates .
Subcellular Localization
Given its role as a contrast agent in MRI, it is likely to be distributed throughout the cell where it interacts with protons to enhance the visualization of tissues .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Gadopentetate Monomeglumine involves the reaction of Gadolinium oxide with DTPA-anhydride in the presence of monomeglumine.", "Starting Materials": [ "Gadolinium oxide", "DTPA-anhydride", "Monomeglumine", "Deionized water", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Methanol" ], "Reaction": [ "Step 1: Dissolve Gadolinium oxide in deionized water to form a solution.", "Step 2: Add DTPA-anhydride to the solution and stir for 30 minutes.", "Step 3: Add monomeglumine to the solution and stir for 30 minutes.", "Step 4: Adjust the pH to 7.0 with sodium hydroxide.", "Step 5: Heat the solution to 80°C and maintain the temperature for 2 hours.", "Step 6: Cool the solution to room temperature and adjust the pH to 4.5 with hydrochloric acid.", "Step 7: Add ethanol to the solution and stir for 30 minutes.", "Step 8: Add methanol to the solution and stir for 30 minutes.", "Step 9: Filter the solution and wash the precipitate with deionized water.", "Step 10: Dry the precipitate at 60°C to obtain Gadopentetate Monomeglumine." ] } | |
Numéro CAS |
92923-57-4 |
Formule moléculaire |
C21H40GdN4O15 |
Poids moléculaire |
745.814 |
Nom IUPAC |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1 |
Clé InChI |
JNUAARWESXPZKG-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Synonymes |
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex |
Origine du produit |
United States |
Q & A
Q1: What makes gadopentetate monomeglumine suitable for creating multimodal imaging agents?
A1: Gadopentetate monomeglumine is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its structure makes it a unique precursor for developing multimodal imaging agents because it serves as both a source of carbon and gadolinium (Gd3+) ions [, ]. This dual functionality allows for the one-step synthesis of carbon quantum dots (CQDs) doped with Gd3+ chelates.
Q2: What are the advantages of using these gadolinium-doped carbon quantum dots (Gd(III)/CQDs) as imaging agents?
A2: The Gd(III)/CQDs demonstrate potential as multimodal imaging agents due to their combined magnetic resonance and fluorescence properties [, ]. These nanoparticles exhibit a good magnetic resonance response, making them detectable by MRI. Simultaneously, they possess photoluminescence properties, allowing for fluorescence imaging (FI). This combined modality offers the potential for more comprehensive and sensitive diagnostic imaging.
Q3: Are there any challenges in utilizing gadopentetate monomeglumine for synthesizing these imaging agents?
A3: One challenge lies in optimizing the synthesis conditions to control the properties of the resulting Gd(III)/CQDs. Research indicates that pyrolysis temperature significantly influences the carbonization degree of the precursor, impacting the quantum yield and Gd3+ content of the final product []. For instance, temperatures exceeding 350°C during pyrolysis can negatively affect the desired properties of the Gd(III)/CQDs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)





![6,8-Dimethylpyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B585839.png)
